

selectivity profiling of Pim-1 kinase inhibitor 2 against other kinases

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Compound of Interest

Compound Name: *Pim-1 kinase inhibitor 2*

Cat. No.: *B12415096*

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Selectivity Profile of PIM-1 Kinase Inhibitor 2: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of the 7-azaindole derivative, **PIM-1 kinase inhibitor 2**, against a panel of other kinases. The data presented here is intended to assist researchers in evaluating the off-target effects of this compound and to provide a framework for its potential applications in further studies.

Executive Summary

PIM-1 kinase inhibitor 2, a 7-azaindole derivative, is a potent inhibitor of PIM-1 kinase. However, selectivity profiling has revealed that it exhibits significant off-target activity. At a concentration of 200 nM, the inhibitor was tested against a panel of 52 kinases and was found to inhibit nine of these off-target kinases by more than 50%. Notably, Protein Kinase C alpha (PKC α) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1) were completely inhibited at this concentration. This lack of selectivity suggests that while potent against its primary target, careful consideration of its off-target effects is crucial in the design and interpretation of studies utilizing this inhibitor.

Kinase Selectivity Profile of Inhibitor 2

The selectivity of **PIM-1 kinase inhibitor 2** was assessed against a panel of 52 kinases. The following table summarizes the inhibitory activity against the most significantly affected off-target kinases at a concentration of 200 nM.

Kinase Target	Percent Inhibition (%)
PIM-1	>95%
PIM-2	>95%
PIM-3	>95%
PKC α	100%
ROCK1	100%
Other 7 kinases	>75%

Note: The specific percentage inhibition for the other seven potentially inhibited kinases was not publicly available in the reviewed literature.

Experimental Protocols

The selectivity profiling of **PIM-1 kinase inhibitor 2** was conducted using a biochemical kinase assay, specifically the Mobility Shift Assay (MSA).

Mobility Shift Assay (MSA) Protocol

This protocol provides a general outline for a kinase activity assay using the Mobility Shift Assay.

Materials:

- Kinase enzyme (e.g., PIM-1, off-target kinases)
- Fluorescently labeled substrate peptide
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 20 mM HEPES, 0.01% Triton X-100, 1 mM DTT, pH 7.5)

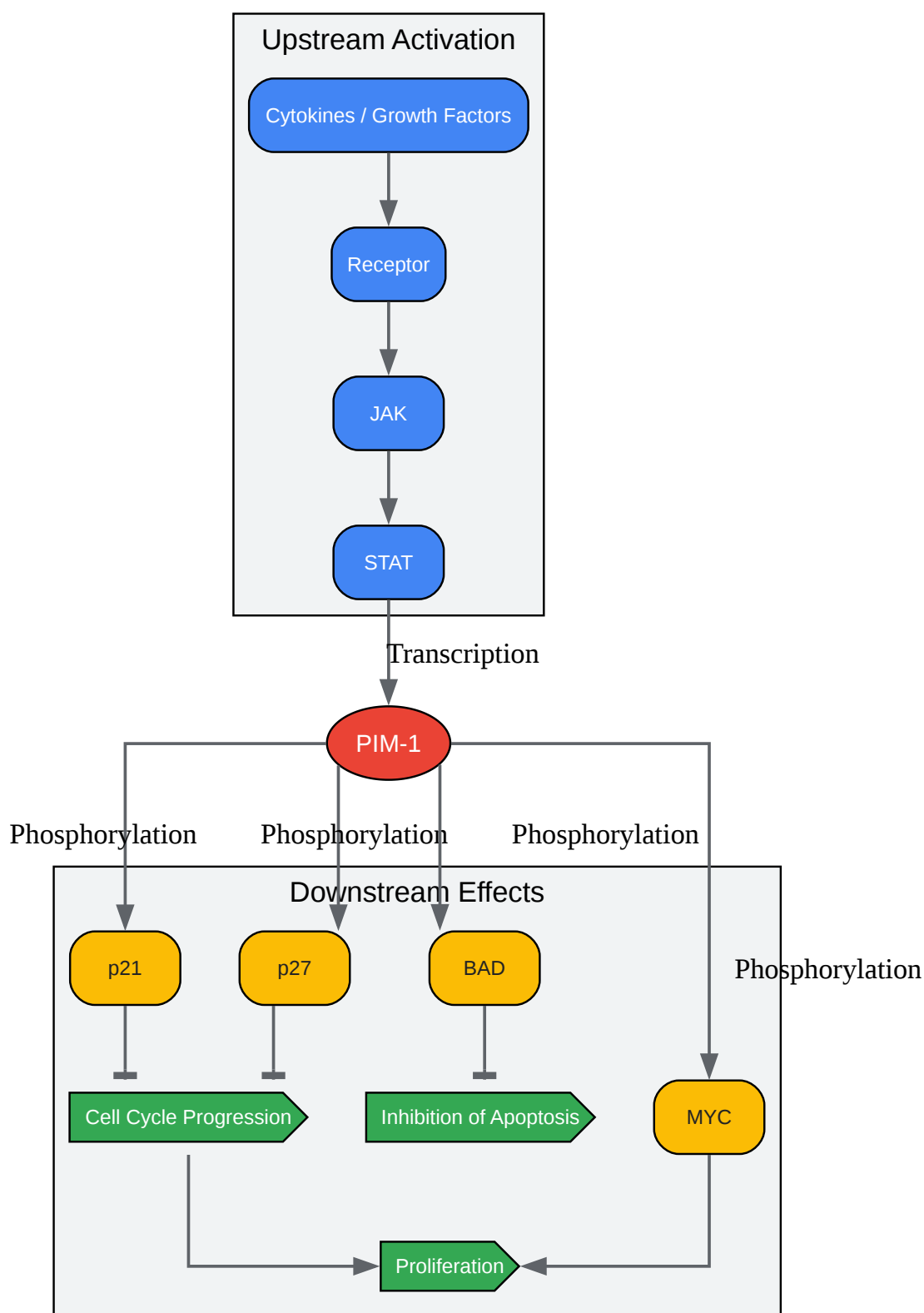
- Test inhibitor (**PIM-1 kinase inhibitor 2**)
- Termination buffer
- Microfluidic capillary electrophoresis system

Procedure:

- **Reaction Setup:** In a 384-well plate, a reaction mixture is prepared containing the kinase, the fluorescently labeled substrate, and ATP in the kinase assay buffer.
- **Inhibitor Addition:** **PIM-1 kinase inhibitor 2** is added to the reaction mixture at the desired concentration (e.g., 200 nM). A control reaction without the inhibitor is also prepared.
- **Incubation:** The reaction plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the kinase to phosphorylate the substrate.
- **Reaction Termination:** The kinase reaction is stopped by the addition of a termination buffer.
- **Electrophoretic Separation:** The reaction mixture is then introduced into a microfluidic capillary electrophoresis system. An electric field is applied, causing the phosphorylated and non-phosphorylated substrates to separate based on their different electrophoretic mobilities.
- **Detection and Analysis:** The separated fluorescently labeled substrates are detected, and the ratio of phosphorylated to non-phosphorylated substrate is calculated. The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the control.

PIM-1 Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its expression is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, PIM-1 phosphorylates a range of downstream substrates, thereby modulating their activity.

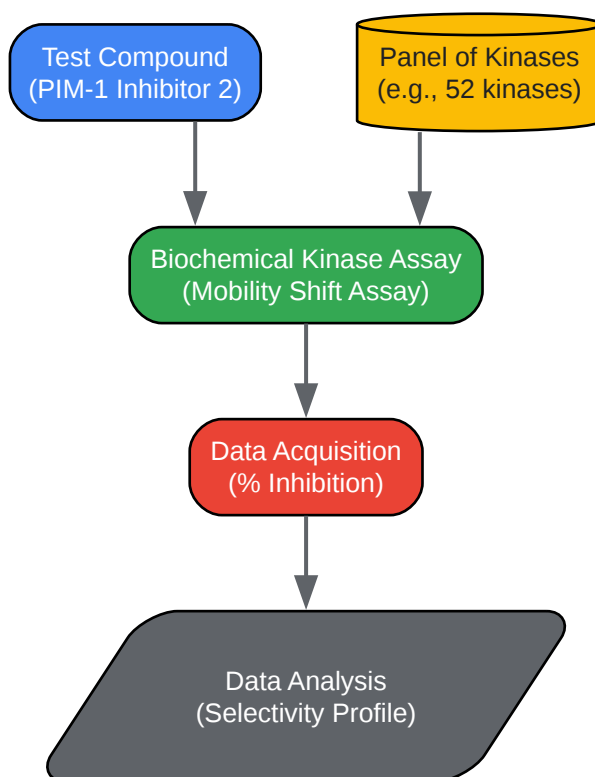


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Caption: PIM-1 Signaling Pathway.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates the general workflow for assessing the selectivity of a kinase inhibitor.



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